molecular formula C19H20N4O3S2 B2672613 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004053-63-7

4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2672613
CAS No.: 1004053-63-7
M. Wt: 416.51
InChI Key: NXSOJFRBZYNJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, a thienopyrimidine moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: The thienopyrimidine core is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Attachment of the Piperidine Ring: The final step involves the sulfonylation of the piperidine ring, which is achieved by reacting 4-methylpiperidine with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction of the nitro groups results in amines.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonyl and benzamide groups are likely to play key roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(pyridin-4-yl)benzamide
  • 4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(quinolin-4-yl)benzamide
  • 4-((4-Methylpiperidin-1-yl)sulfonyl)-N-(pyrimidin-4-yl)benzamide

Uniqueness

Compared to these similar compounds, 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide stands out due to the presence of the thienopyrimidine moiety. This unique structural feature may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-13-6-9-23(10-7-13)28(25,26)15-4-2-14(3-5-15)18(24)22-17-16-8-11-27-19(16)21-12-20-17/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSOJFRBZYNJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.